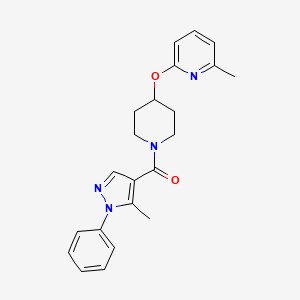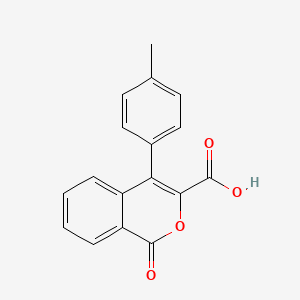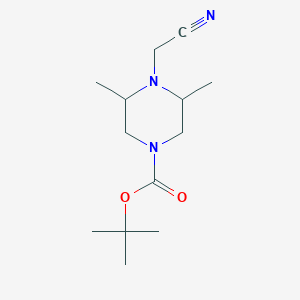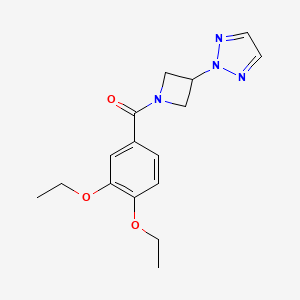
(5-Methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmanial-Aktivität
Pyrazol-haltige Verbindungen, wie zum Beispiel (5-Methyl-1-phenyl-1H-pyrazol-4-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanon, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter auch potente Antileishmanial-Aktivitäten . In einer Studie zeigte ein Pyrazolderivat eine überlegene Antileishmanial-Aktivität, die 174-mal und 2,6-mal wirksamer war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat .
Antimalaria-Aktivität
Die gleiche Studie ergab auch, dass bestimmte Pyrazolderivate signifikante Antimalaria-Aktivitäten aufwiesen . Zwei der getesteten Verbindungen zeigten Hemmwirkungen gegen Plasmodium berghei mit 70,2 % bzw. 90,4 % Suppression .
Antimicrobial-Potenzial
Einige Derivate der Verbindung haben ein gutes antimicrobiales Potenzial gezeigt . Dies deutet darauf hin, dass die Verbindung weiter auf ihr Potenzial bei der Behandlung verschiedener bakterieller Infektionen untersucht werden könnte.
Antitumor-Eigenschaften
Indolderivate, die strukturell der betreffenden Verbindung ähnlich sind, wurden zur Behandlung von Krebs eingesetzt . Die Anwendung von Indolderivaten zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen .
Anti-inflammatorische Aktivität
Indolderivate wurden auch zur Behandlung entzündlicher Erkrankungen eingesetzt . Angesichts der strukturellen Ähnlichkeit könnte die Verbindung this compound möglicherweise ähnliche entzündungshemmende Eigenschaften haben.
Antidiabetische Aktivität
Indolderivate wurden bei der Behandlung von Diabetes eingesetzt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von Antidiabetika eingesetzt werden könnte.
Antituberkulose-Aktivität
Indolderivate haben Antituberkulose-Aktivitäten gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von Antituberkulose-Medikamenten eingesetzt werden könnte.
Antioxidative Eigenschaften
Indolderivate haben antioxidative Eigenschaften gezeigt . Dies deutet darauf hin, dass die Verbindung möglicherweise bei der Entwicklung von Antioxidantien eingesetzt werden könnte.
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-7-6-10-21(24-16)28-19-11-13-25(14-12-19)22(27)20-15-23-26(17(20)2)18-8-4-3-5-9-18/h3-10,15,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKYMGINZWFEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2441584.png)

![3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B2441587.png)
![8-(benzenesulfonyl)-3-(4-tert-butylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)

![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)

